Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

sinapaldehyde ADMET properties drug likeness

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sinapaldehyde

CAS No.: 4206-58-0

Cat. No.: S622075

Chemical Profile of Sinapaldehyde

The table below summarizes the basic chemical and safety information available for sinapaldehyde.

Property Value Source | Comment
CAS Number 4206-58-0 [1]

IUPAC Name (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal [2]

Molecular Formula C({11})H{12H)O( {4}) [2] [1]

Molecular Weight 208.21 g/mol [2] [1]

Melting Point 104 - 106 °C [2]

log P (Estimated) 1.686 [2] [1]

Water Solubility 5692 mg/L @ 25 °C (est.) [1]

GHS Hazard H315, H319, H335 (Irritating) [2]

How to Evaluate ADMET Properties
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A direct comparison of experimental ADMET data for sinapaldehyde against other compounds is not
available in current literature. However, you can assess its potential using the following established

computational and experimental protocols.

The workflow below outlines the key steps for a comprehensive ADMET evaluation, which integrates the

methodologies found in the search results.
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Computational Prediction Protocols

In-silico methods provide an efficient first pass for evaluating drug-likeness and flagging potential issues.

e Use Comprehensive Scoring Functions: The ADMET-score is a validated scoring function that
integrates predictions from 18 critical ADMET endpoints—including human intestinal absorption (HIA),
Caco-2 permeability, CYP450 inhibition, and hERG toxicity—into a single, comparable index [3]. This
allows for a direct ranking of sinapaldehyde against known drugs and other candidate molecules.

¢ Leverage Graph Neural Networks (GNNs): Modern GNNs bypass the need for pre-calculated
molecular descriptors. They directly process the molecular graph from a SMILES string, using an
attention-based mechanism to learn from both the whole molecule and its key substructures, leading

to highly accurate predictions for properties like solubility and metabolic stability [4].
e Employ Natural Language Processing (NLP) Models: Pretrained NLP models like ChemBERTa

treat SMILES strings as a language. These models can be fine-tuned on ADMET datasets to predict
properties, offering a powerful alternative to descriptor-based methods [5].

Key Experimental Assays

For experimental validation, the following assays are considered industry standards. The methodologies from

the search results are detailed below.

e Caco-2 Permeability Assay: This is the "gold standard" for predicting human intestinal absorption [6]
[3].

o Protocol: Culture Caco-2 cells on a permeable filter for 7-21 days to form a confluent
monolayer. Add the test compound (e.g., sinapaldehyde) to the donor compartment (apical
side for absorption study). Measure the concentration appearing in the receiver compartment
(basolateral side) over time, typically 1-2 hours [6].

o Data Output: The apparent permeability coefficient ((P_{app})) is calculated. A higher (P_{app})
indicates better absorption potential. Machine learning models trained on large Caco-2 datasets
(e.g., using XGBoost) can then be used to interpret this data and predict permeability for new
compounds [6].

e Cytochrome P450 (CYP) Inhibition Assays: These are critical for assessing potential drug-drug
interactions [3].
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o Protocol: Incubate human liver microsomes with a CYP-specific probe substrate (e.qg.,
phenacetin for CYP1A2) and the test compound (sinapaldehyde) in the presence of NADPH.
Monitor the formation of the specific metabolite over time using UPLC-MS/MS [4] [3].

o Data Output: The percentage inhibition of metabolite formation is calculated relative to a
control. This determines if the compound is a potent inhibitor of major CYP enzymes like 1A2,
2C9, 2C19, 2D6, and 3A4 [3].

o Toxicity Screening:

o Ames Test: Assesses mutagenicity using specific strains of Salmonella typhimurium [3].

o hERG Inhibition Assay: Predicts potential for fatal cardiac arrhythmias, often measured via
patch-clamp electrophysiology [3].

A Path Forward for Evaluation

Based on the available information, here is a practical approach for your research:

e Conduct In-Silico Profiling: Input the SMILES string of sinapaldehyde
(COC1=CC(=CC(=C10)0C)/C=C/C=0) into a platform like admetSAR or similar commercial
software to obtain initial predictions for all key ADMET endpoints and a composite ADMET-score [3].

e Benchmark Against Rules: Sinapaldehyde's molecular weight (208.21 g/mol) and estimated log P
(1.69) are well within the limits of Lipinski's Rule of Five, suggesting good potential for oral
bioavailability based on simple physicochemical properties alone [3].

¢ Prioritize Key Experiments: If computational results are promising, begin experimental validation
with the Caco-2 permeability and CYP450 inhibition assays, as these are frequently cited as major
causes of failure in drug development [4] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b622075#sinapaldehyde-

admet-properties-drug-likeness]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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